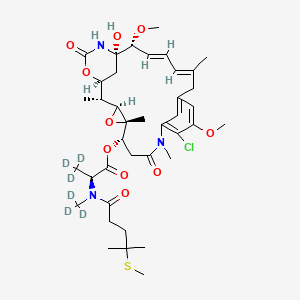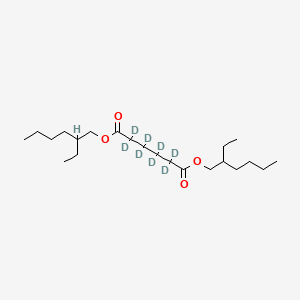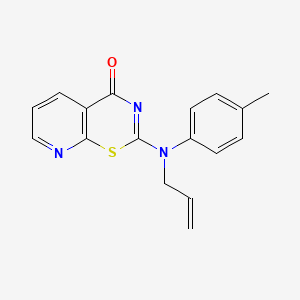
Neuronotoxicity-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuronotoxicity-IN-1 is a pyridothiazine derivative known for its neuroprotective properties. It acts as an inhibitor of kainic acid neurotoxicity, making it a valuable compound in neurotoxicity research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Neuronotoxicity-IN-1 involves the formation of a pyridothiazine core. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature. Generally, the synthesis involves multi-step organic reactions, including cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Neuronotoxicity-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the pyridothiazine core.
Aplicaciones Científicas De Investigación
Neuronotoxicity-IN-1 has several scientific research applications:
Chemistry: Used as a model compound to study neurotoxicity mechanisms and develop neuroprotective agents.
Biology: Investigates the effects of neurotoxins on cellular and molecular levels.
Medicine: Potential therapeutic applications in treating neurodegenerative diseases by inhibiting kainic acid-induced neurotoxicity.
Industry: Utilized in the development of neuroprotective drugs and chemicals
Mecanismo De Acción
Neuronotoxicity-IN-1 exerts its effects by inhibiting the neurotoxic action of kainic acid. It interacts with specific molecular targets and pathways involved in neurotoxicity, providing neuroprotection. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Phenolic Compounds: Known for their neuroprotective effects through antioxidant mechanisms.
Other Pyridothiazine Derivatives: Share structural similarities and neuroprotective properties.
Uniqueness
Neuronotoxicity-IN-1 is unique due to its specific inhibition of kainic acid neurotoxicity, which is not a common feature among other neuroprotective compounds. This specificity makes it a valuable tool in neurotoxicity research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H15N3OS |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
2-(4-methyl-N-prop-2-enylanilino)pyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C17H15N3OS/c1-3-11-20(13-8-6-12(2)7-9-13)17-19-15(21)14-5-4-10-18-16(14)22-17/h3-10H,1,11H2,2H3 |
Clave InChI |
UNIHFYPVOQQXMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(CC=C)C2=NC(=O)C3=C(S2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


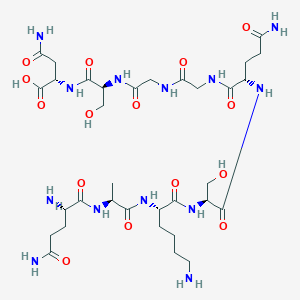
![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)
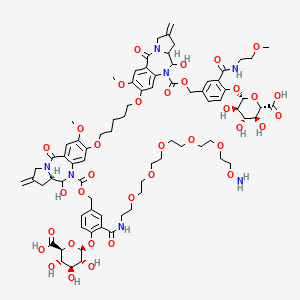
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)
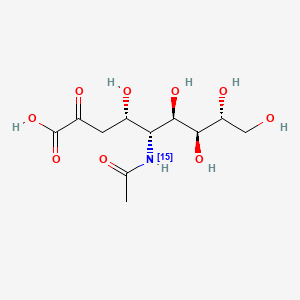
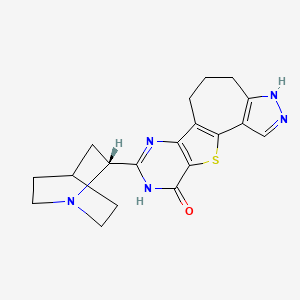
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
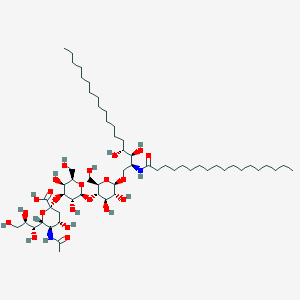
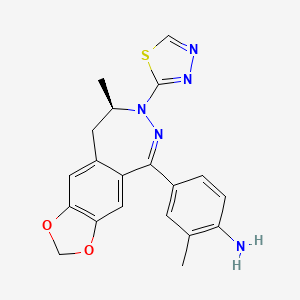
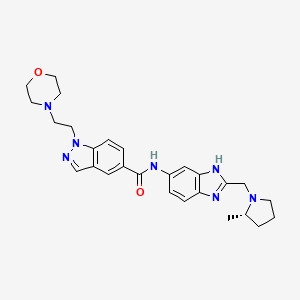
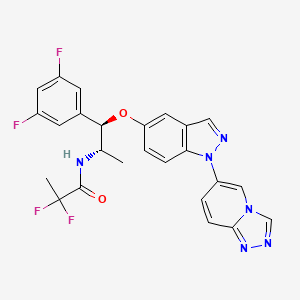
![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)
